molecular formula C12H21N3OS B5652088 N-[3-(cyclohexylthio)propyl]-5-methyl-1,3,4-oxadiazol-2-amine

N-[3-(cyclohexylthio)propyl]-5-methyl-1,3,4-oxadiazol-2-amine

Cat. No. B5652088
M. Wt: 255.38 g/mol
InChI Key: HHWGSKKETAJPEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including derivatives similar to N-[3-(cyclohexylthio)propyl]-5-methyl-1,3,4-oxadiazol-2-amine, can be achieved through a metallic thiophile catalyzed chemoselective one-pot reaction. This method involves simple starting materials such as isothiocyanates, amidines/guanidines, and hydroxylamine, leading to N-hydroxyguanidine intermediates that yield various 1,2,4-oxadiazol-3-amines in good to excellent yields through an intramolecular 5-exo-trig cyclization (Jalani, Sudarsanam, & Vasu, 2012).

Molecular Structure Analysis

The molecular structure of compounds within the 1,3,4-oxadiazole family, including derivatives like this compound, has been characterized using techniques such as NMR, IR, DSC, and X-ray crystallography. These methods have revealed that such compounds can exhibit various molecular arrangements and intermolecular interactions, including hydrogen bonds and π-interactions, which contribute to their chemical properties and reactivity (Zhu et al., 2021).

Chemical Reactions and Properties

1,3,4-Oxadiazoles, including this compound, can undergo various chemical reactions facilitated by their unique structural features. These reactions include nucleophilic substitutions, cyclizations, and interactions with different reagents, leading to a wide range of derivatives with diverse chemical properties (Ghorbani‐Vaghei & Amiri, 2014).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazoles, such as this compound, can vary significantly depending on their specific substituents and molecular structure. These properties include melting points, boiling points, solubility in various solvents, and crystalline forms, which are crucial for understanding their behavior in different chemical contexts (Li-min, 2010).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles are influenced by their functional groups and molecular framework. These compounds exhibit a range of reactivities towards electrophiles, nucleophiles, and radicals, which can be exploited in synthetic chemistry for the development of new materials and molecules with desired functionalities (Manjunatha et al., 2010).

properties

IUPAC Name

N-(3-cyclohexylsulfanylpropyl)-5-methyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-10-14-15-12(16-10)13-8-5-9-17-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWGSKKETAJPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NCCCSC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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